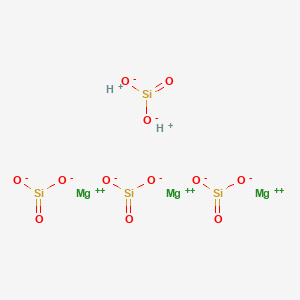
Steatite (Mg3H2(SiO3)4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Steatite (Mg3H2(SiO3)4) is a useful research compound. Its molecular formula is H2Mg3O12Si4 and its molecular weight is 379.259. The purity is usually 95%.
BenchChem offers high-quality Steatite (Mg3H2(SiO3)4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Steatite (Mg3H2(SiO3)4) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrical Engineering
Insulation Material
Steatite is widely utilized in electrical engineering due to its excellent dielectric properties and thermal stability. It is used to manufacture:
- High-voltage insulators : These insulators must withstand mechanical loads and high temperatures without degrading.
- Electrical components : Steatite is shaped into various components such as washers, bushings, and spacers for electrical insulation in devices like capacitors and transformers .
Case Study: High-Voltage Insulators
A study highlighted the effectiveness of steatite as a material for high-voltage insulators. Its low dielectric loss factor makes it suitable for applications requiring high-frequency performance. The mechanical strength of steatite allows it to endure substantial stress while maintaining its insulating properties .
Cookware
Nutritional Benefits
Steatite cookware has gained popularity in certain regions, particularly in Brazil. Research indicates that while using steatite pans does not pose mineral toxicity risks, they can contribute beneficial minerals to food during cooking. Elements such as calcium, magnesium, and iron have been shown to migrate from the cookware into food .
Case Study: Soapstone Cookware in Brazil
A study conducted in Ouro Preto revealed that 81% of the local population uses soapstone cookware regularly. The research assessed mineral migration during cooking processes and concluded that cured soapstone pans enhance mineral nutrition without toxicity risks .
Thermal Energy Storage
Phase Change Materials
Steatite has been investigated for its role in enhancing the performance of phase change materials (PCMs). When combined with paraffin wax, steatite improves heat transfer rates and extends the duration of thermal energy storage systems.
Case Study: Steatite-Enhanced PCMs
Research demonstrated that incorporating ball-milled steatite powder into paraffin wax increased the thermal conductivity of the composite by 7.7%. This enhancement leads to improved efficiency in solar water heaters by prolonging heat retention .
Construction Materials
Clay Composites
Steatite is also used as an additive in clay composites to improve their physical and mechanical properties. Studies show that adding steatite enhances strength, reduces porosity, and improves thermal shock resistance.
| Parameter | Control Sample | Sample with 20% Steatite |
|---|---|---|
| Density (g/cm³) | 1.85 | 2.05 |
| Porosity (%) | 15 | 10 |
| Flexural Strength (MPa) | 25 | 35 |
This table summarizes the effects of incorporating steatite into clay composites, showcasing significant improvements in density and strength .
Historical Significance
Steatite has historical importance as well; it was extensively used by ancient civilizations for making seals and ornaments. Archaeological findings indicate that steatite artifacts were prevalent in the Indus Valley civilization, demonstrating its long-standing value in cultural practices .
Properties
CAS No. |
14378-12-2 |
|---|---|
Molecular Formula |
H2Mg3O12Si4 |
Molecular Weight |
379.259 |
IUPAC Name |
trimagnesium;dioxido(oxo)silane;hydron |
InChI |
InChI=1S/3Mg.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2/p+2 |
InChI Key |
RRDGNVYYFZUOFP-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















